7-Methoxycoumarin-4-acetic acid
Overview
Description
7-Methoxycoumarin-4-acetic acid, also known as 7-Methoxy-2-oxo-2H-1-benzopyran-4-acetic acid, is a heterocyclic compound . It is widely used as a fluorescent probe in the preparation of two novel LysB29 selectively labelled fluorescent derivatives of human insulin . It is also used in the preparation of cell-penetrating peptide transportan 10 (tp10) and as a fluorescent label for peptides .
Molecular Structure Analysis
The molecular formula of this compound is C12H10O5 . The SMILES string representation is COc1ccc2C(CC(O)=O)=CC(=O)Oc2c1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.20 . It has a melting point of 193°C (dec.) (lit.) . It is soluble in DMF at 50 mg/mL, forming a clear, colorless to yellow solution . The absorption maximum (in MeOH) is 320 nm, and the emission maximum (in MeOH) is 380 nm .Scientific Research Applications
Organic Chemistry Synthesis : 7-Methoxycoumarin-4-acetic acid has been utilized in organic synthesis. For instance, its reaction with manganese(III) acetate in acetic acid and acetic anhydride leads to 3-(acetoxymethyl) coumarins as the major product (Kurosawa & Harada, 1979).
Fluorescence Labeling in Analytical Chemistry : In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), this compound derivatives are used as sensitive fluorescent labeling reagents. They have been synthesized for the analysis of alcohols and carboxylic acids (Takadate et al., 1985); (Takadate et al., 1982).
Biomedical Applications : In the biomedical field, this compound has been used in the development of fluorogenic substrates for enzymes like matrix metalloproteinases (Knight et al., 1992). Additionally, an anti-nociceptive effect of 7-methoxy coumarin was observed in pharmacological studies, supporting its use in pain and inflammatory disorders (Cheriyan et al., 2017).
Environmental Analysis : In environmental sciences, derivatives of this compound have been used as labeling reagents for the analysis of compounds like indole-3-acetic acid in marine environments (Mazur et al., 1997).
Solubility Studies in Supercritical CO2 : The solubilities of derivatives like this compound in supercritical carbon dioxide have been studied, which is important for applications in extraction and chromatography (Choi et al., 1998).
Safety and Hazards
7-Methoxycoumarin-4-acetic acid is classified as a combustible solid . It should not be released into the environment . In case of inhalation, the affected person should be moved to fresh air and given artificial respiration if not breathing . If it comes into contact with the skin, it should be washed off immediately with plenty of water .
Mechanism of Action
Target of Action
7-Methoxycoumarin-4-acetic acid (MCA) is primarily used as a fluorescent probe . It is commonly used in the preparation of fluorescent derivatives of human insulin and cell-penetrating peptide transportan 10 (tp10) . It is also used as a fluorescent label for peptides .
Mode of Action
MCA is widely used for developing FRET peptide substrates for analyzing protease activities . It is commonly paired with the dinitrophenyl (DNP) group . The interaction between MCA and its targets results in fluorescence, which can be detected and measured .
Biochemical Pathways
Given its use in developing fret peptide substrates, it can be inferred that mca plays a role in the analysis of protease activities .
Pharmacokinetics
It is soluble in dmf , which may influence its bioavailability.
Result of Action
The primary result of MCA’s action is the generation of fluorescence when it interacts with its targets . This fluorescence can be detected and measured, providing valuable information about the activity of proteases .
Action Environment
The action of MCA can be influenced by environmental factors. For instance, it should be kept in a dark place, sealed in dry conditions, and stored at 2-8°C . It is also sensitive to humidity, temperature, and light . These factors can influence the action, efficacy, and stability of MCA .
Biochemical Analysis
Biochemical Properties
7-Methoxycoumarin-4-acetic acid plays a significant role in biochemical reactions. It is commonly used in fluorescence resonance energy transfer (FRET) peptide substrates for analyzing protease activities . The compound interacts with various enzymes and proteins, including those involved in protease activities . The nature of these interactions is primarily through the compound’s fluorescent properties, which allow it to serve as a probe or label .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its fluorescent properties. It has been used in the preparation of cell-penetrating peptide transportan 10 (tp10) and as a fluorescent label for peptides . This allows for the visualization and tracking of these peptides within cells, providing valuable insights into cellular function, signaling pathways, gene expression, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. It is used as a fluorescent probe, allowing for the detection and analysis of changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules . Its fluorescence can be detected upon excitation, providing a means to study these molecular processes .
Properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKAXIFHLIITGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321577 | |
Record name | 7-Methoxycoumarin-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62935-72-2 | |
Record name | 7-Methoxycoumarin-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62935-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxycoumarin-4-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062935722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62935-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxycoumarin-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.